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This guide provides a comprehensive comparative analysis of three prominent interleukin-23
(IL-23) p19 subunit inhibitors: guselkumab, risankizumab, and tildrakizumab. These monoclonal
antibodies have emerged as highly effective therapies for moderate-to-severe plaque psoriasis
and other immune-mediated inflammatory diseases. This document synthesizes preclinical and
clinical data to offer an objective comparison of their performance, supported by detailed
experimental methodologies.

Executive Summary

Guselkumab, risankizumab, and tildrakizumab are all humanized monoclonal antibodies that
selectively target the p19 subunit of IL-23, a key cytokine in the pathogenesis of psoriasis. By
blocking the interaction of IL-23 with its receptor, these drugs inhibit the downstream signaling
cascade that leads to the proliferation and activation of Th17 cells and subsequent
inflammation. While all three drugs share this mechanism of action, they exhibit notable
differences in their biochemical properties and clinical efficacy.

Preclinical studies demonstrate that risankizumab and guselkumab have a higher binding
affinity for IL-23 and are more potent in neutralizing IL-23 signaling compared to tildrakizumab.
[1] Clinical trial and real-world data generally indicate that guselkumab and risankizumab lead
to a rapid and high degree of skin clearance in patients with psoriasis, with some studies
suggesting a slightly faster onset of action for these two agents compared to tildrakizumab.
However, all three inhibitors have demonstrated a favorable safety profile.
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Data Presentation
ble 1: i [ m hibi

Parameter Guselkumab Risankizumab Tildrakizumab

Binding Affinity (KD) to

35 21 136
human sclL-23 (pM)
STAT3-Luciferase
Reporter Assay (IC50, 59 23 203
pM)
pSTAT3 Inhibition in
human whole blood 10 6 39

(IC50, pM)

Data sourced from a non-clinical comparative study.[2]

Table 2: Clinical Efficacy of IL-23 Inhibitors in Plaque

Outcome Guselkumab Risankizumab  Tildrakizumab Study Type
PASI 90 at Week Phase 3 Clinical
~70-73% ~72% ~56-58% _
16 Trials[3]
PASI 100 at Real-World
~73.4-85% ~73.4-85% ~73.4-85%
Week 28 Study[4]
PASI 90 at Week .
Retrospective
40-44 (Real- 75% 68.7% N/A
Study
World)
PASI 100 at ,
Retrospective
Week 40-44 47.2% 46.8% N/A
Study
(Real-World)

PASI (Psoriasis Area and Severity Index) scores represent the percentage of patients achieving
a 90% or 100% improvement from baseline.
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Experimental Protocols
IL-23 Binding Affinity Measurement by Surface Plasmon
Resonance (SPR)

This protocol outlines the general procedure for determining the binding affinity of anti-1L-23
antibodies to human IL-23.

Materials:

e SPRinstrument (e.g., Biacore)

e CMS5 sensor chip

« Amine coupling kit (EDC, NHS, ethanolamine)

e Recombinant human single-chain IL-23 (scIL-23)

e Anti-IL-23 monoclonal antibodies (guselkumab, risankizumab, tildrakizumab)

« HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant
P20)

Procedure:
e Immobilization of Antibody:
o Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

o Inject the anti-IL-23 antibody (e.g., guselkumab) at a concentration of 10 pg/mL in 10 mM
sodium acetate, pH 5.0, to achieve an immobilization level of approximately 500 RU.

o Deactivate the remaining active esters with a 1 M ethanolamine-HCI solution.
o Kinetic Analysis:

o Prepare a series of dilutions of recombinant human sclL-23 in HBS-EP+ buffer (e.qg.,
ranging from 0.1 nM to 10 nM).
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o Inject the scIL-23 dilutions over the antibody-immobilized surface at a flow rate of 30
pL/min for 180 seconds (association phase).

o Allow the dissociation of the complex by flowing HBS-EP+ buffer for 600 seconds
(dissociation phase).

o Regenerate the sensor surface with a pulse of 10 mM glycine-HCI, pH 1.5.

o Data Analysis:

o The association (ka) and dissociation (kd) rate constants are determined by fitting the
sensorgram data to a 1:1 Langmuir binding model.

o The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

In Vitro Potency Assessment using an IL-23 Responsive
STAT3 Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the inhibitory potency of anti-I1L-23
antibodies on IL-23-induced STAT3 signaling.

Materials:

IL-23 Responsive STAT3 Luciferase Reporter HEK293 Cell Line (e.g., BPS Bioscience, Cat
#82591)[4]

e Growth Medium (MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM
Na pyruvate, 1% Penicillin/Streptomycin, 0.5 pg/ml Puromycin, and 100 pg/ml Hygromycin
B)

e Assay Medium (Thaw Medium 1: MEM, 10% FBS, 1% non-essential amino acids, 1 mM Na
pyruvate, 1% Penicillin/Streptomycin)

e Recombinant human IL-23
e Anti-IL-23 monoclonal antibodies (guselkumab, risankizumab, tildrakizumab)

e 96-well white clear-bottom microplate
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o ONE-Step™ Luciferase Assay System (e.g., BPS Bioscience, Cat #60690)
e Luminometer

Procedure:

o Cell Seeding:

o Seed the IL-23 Responsive STAT3 Luciferase Reporter HEK293 cells into a 96-well
microplate at a density of 25,000 - 30,000 cells per well in 90 pL of Assay Medium.

o Incubate the cells at 37°C in a CO2 incubator overnight.
e Antibody and IL-23 Preparation:
o Prepare serial dilutions of the anti-IL-23 antibodies.

o Prepare a solution of recombinant human IL-23 at a concentration that elicits a
submaximal response (e.g., determined from a dose-response curve).

o Pre-incubate the antibody dilutions with the IL-23 solution for 30 minutes at room
temperature.

e Cell Stimulation and Inhibition:
o Add 10 pL of the antibody/IL-23 mixture to the respective wells of the cell plate.

o For control wells, add IL-23 only (positive control) or Assay Medium only (negative
control).

o Incubate the plate at 37°C in a CO2 incubator for 5-6 hours.
e Luminescence Detection:
o Add 100 pL of the ONE-Step™ Luciferase reagent to each well.
o Gently rock the plate at room temperature for approximately 10 minutes.

o Measure the luminescence using a luminometer.
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o Data Analysis:

o Calculate the percent inhibition for each antibody concentration relative to the positive and
negative controls.

o Determine the IC50 value by fitting the dose-response data to a four-parameter logistic
curve.

Mandatory Visualization
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Caption: IL-23 Signaling Pathway and Point of Inhibition.
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Caption: Workflow for Comparative Analysis of IL-23 Inhibitors.
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 To cite this document: BenchChem. [A Comparative Analysis of IL-23 Inhibitors:
Guselkumab, Risankizumab, and Tildrakizumab]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10857981#comparative-analysis-of-jg-
23-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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